molecular formula C7H12N4O B195705 Caffeidine CAS No. 20041-90-1

Caffeidine

Cat. No. B195705
CAS RN: 20041-90-1
M. Wt: 168.2 g/mol
InChI Key: FNYXJOYPHLKLRW-UHFFFAOYSA-N
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Description

Caffeine is a natural stimulant most commonly found in tea, coffee, and cacao plants . It works by stimulating the brain and central nervous system, helping you stay alert and prevent the onset of tiredness . Caffeine is a bitter, white, crystalline powder .


Synthesis Analysis

In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .


Molecular Structure Analysis

Caffeine is a methylxanthine that naturally occurs in several plants . It is related to theobromine in chocolate and the purine guanine .


Chemical Reactions Analysis

Caffeine is a base which can react with acids to form salts . A well-characterized salt of caffeine is caffeine salicylate formed by using salicylic acid .


Physical And Chemical Properties Analysis

Caffeine is a bitter white crystalline alkaloid . Its molecular weight is 194.19 g/mol .

Scientific Research Applications

  • Neuroprotection in Parkinson's Disease: Caffeine has been observed to provide neuroprotection by inhibiting A2A adenosine receptors, potentially offering a novel treatment for neurodegenerative diseases like Parkinson's (Chen et al., 2001).

  • Antimicrobial Properties: Caffeine has shown effectiveness in inhibiting the growth of Escherichia coli O157:H7, suggesting its potential as an antimicrobial agent and food additive for increased biosafety (Ibrahim et al., 2006).

  • Modulation of Drug Cytogenotoxicity: Caffeine has been found to modulate the cytogenotoxic effects of the antineoplastic drug methotrexate in mouse bone marrow, indicating its role in biologically modulating the effects of certain drugs (Choudhury & Palo, 2004).

  • Sleep and Arousal: Caffeine consumption affects sleep patterns, reducing sleep efficiency and quality. It alters various sleep stages and has different effects based on individual genetic differences (Clark & Landolt, 2017).

  • Exercise Performance: Caffeine enhances exercise performance without altering motor cortex activation, indicating its ergogenic properties (Pires et al., 2018).

  • Decreased Insulin Sensitivity: Caffeine can decrease insulin sensitivity in humans, possibly due to elevated plasma epinephrine levels (Keijzers et al., 2002).

  • Biomedical Impact: Caffeine and its analogs have been utilized in research and therapy for various conditions like Alzheimer’s, asthma, cancer, diabetes, and Parkinson’s disease (Daly, 2007).

  • Glucose Metabolism in Diabetes: Caffeine impairs glucose metabolism in individuals with type 2 diabetes, potentially exacerbating glycemic dysregulation (Lane et al., 2004).

  • Effects on Calcium Stores: Caffeine impacts intracellular Ca2+ pools in bovine adrenal chromaffin cells, suggesting its influence on cellular calcium regulation (Liu, Lin, & Kao, 1991).

  • Expectancy Effects on Performance: The expectancy of caffeine consumption can influence sport, exercise, and cognitive performance, indicating a psychological component to its effects (Shabir et al., 2018).

  • Neuroprotective Effects: Caffeine shows antioxidant and neuroprotective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s (Ikram et al., 2020).

  • Nitrosation Products of Caffeine Derivatives: The study of nitrosation products from caffeidine and this compound acid provides insights into the chemical properties and potential toxicological impacts of caffeine derivatives (Kumar et al., 1993).

  • Resting-State Arousal: Caffeine's effects on resting-state arousal without task-related activation have been studied, providing insights into its broader physiological effects (Barry et al., 2005).

  • Use as a Contrast Booster in fMRI: Caffeine has the potential to improve the BOLD signal response in fMRI studies, suggesting its use in neuroimaging research (Mulderink et al., 2002).

  • Carcinogenic Exposure Modifier: Coffee drinking, including caffeine consumption, may modify the effects of carcinogenic exposures, warranting further study in cancer etiology (Porta et al., 2002).

  • Metabolism and Pharmacological Applications: Research on caffeine metabolism has implications for drug metabolizing enzyme activity assessments and its potential pharmacological applications (Chen & Zhou, 2010).

  • Effects on Spermatozoal Motility: Caffeine has been shown to influence sperm motility, providing a quantitative method for studying the effects of drugs on spermatozoal motility (Levin, Shofer, & Greenberg, 1980).

  • Therapeutic Perspectives: Caffeine and its derivatives hold promise in therapy for neurodegenerative diseases and immunity alteration, warranting further research (Pohanka, 2015).

  • Prevention of Parkinson's Disease: Epidemiological evidence and experimental support suggest caffeine's role in preventing Parkinson's disease (Góngora-Alfaro, 2010).

Mechanism of Action

Target of Action

Caffeidine, commonly known as caffeine, primarily targets the adenosine receptors in the central nervous system . It acts as an antagonist to all four subtypes of adenosine G-protein-coupled receptors (GPCRs), which are critical drug targets for treating heart failure, cancer, and neurological diseases . The effects of caffeine on alertness and combating drowsiness are specifically related to the antagonism of the A2a receptor .

Mode of Action

Caffeine interacts with its targets by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . Caffeine has a three-dimensional structure similar to that of adenosine, allowing it to bind and block its receptors . Additionally, caffeine increases cyclic AMP levels through nonselective inhibition of phosphodiesterase .

Biochemical Pathways

Caffeine affects several biochemical pathways. It stimulates metabolic rate by enhancing the breakdown of fat and raising thermogenesis, a process where the body generates heat and energy from digesting food . It can also enhance force production by mobilizing calcium stored in muscles, which is essential for muscle contraction .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolism is influenced by factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .

Result of Action

The molecular and cellular effects of caffeine’s action are diverse. It affects gene activity in neurons in a brain region called the hippocampus . After a learning task, animals that had received caffeine exhibited a larger boost in the activity of genes involved in processes such as memory formation than mice that hadn’t consumed caffeine . Caffeine also increases levels of the neurotransmitter dopamine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of caffeine. The majority of studies have found that caffeine adsorption is more efficient in an acidic or neutral environment . The pore structure of the adsorbent is another important factor that influences adsorption efficiency .

Safety and Hazards

While caffeine is generally thought to be safe in moderate amounts (i.e., ≤ 400 mg per day) in healthy adults , it is clearly not an innocuous compound and can cause significant toxicity and even lethality (i.e., most commonly via myocardial infarction or arrhythmia) if sufficient quantities are consumed .

Future Directions

Caffeine has been the subject of intense and in-depth research on the human organism regarding its health-promoting effects and possible beneficial effects on the performance of athletes . Recent advances in the development of novel nanocarrier-based formulations, to enhance the bioavailability of caffeine and its beneficial effects will be discussed .

properties

IUPAC Name

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXJOYPHLKLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C=N1)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173862
Record name Caffeidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20041-90-1
Record name Caffeidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFFEIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is caffeidine and how is it relevant to human health?

A1: this compound (1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole) is a product of caffeine's alkaline hydrolysis [, ]. While caffeine itself is not considered carcinogenic, this compound raises concerns due to its potential to form carcinogenic N-nitroso compounds upon nitrosation, particularly in the context of specific dietary habits [].

Q2: How does this compound contribute to the formation of carcinogenic compounds?

A2: Research indicates that this compound can undergo nitrosation under conditions mimicking those used to prepare salted tea common in Kashmir, India, a region with a high incidence of esophageal and gastric cancers []. This process leads to the formation of mononitrosothis compound (MNC), an asymmetric nitrosamine, and dinitrosothis compound (DNC), a N-nitrosamide [].

Q3: Can you elaborate on the carcinogenicity of MNC and DNC observed in animal models?

A4: Chronic oral administration of MNC in BD-IX rats primarily led to nasal cavity tumors, diagnosed as neuroepitheliomas and squamous cell carcinoma []. Conversely, DNC induced squamous cell carcinoma of the forestomach with frequent metastasis to the peritoneum []. These findings underline the distinct organ-specific carcinogenicity of these this compound-derived N-nitroso compounds.

Q4: What is known about the metabolic transformation of mononitrosothis compound (MNC)?

A5: Research suggests that MNC might be metabolically activated through enzymatic demethylation, leading to the formation of N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC) []. This metabolite is hypothesized to interact with cellular DNA and/or proteins, potentially contributing to carcinogenesis [].

Q5: Besides nitrosation, are there other chemical reactions this compound can undergo?

A6: Yes, this compound serves as a versatile building block in organic synthesis. It can undergo condensation reactions with α, β-unsaturated carboxylic acid derivatives, leading to the formation of imidazo[4, 5-e][1, 4]diazepine derivatives, some of which have shown promising arterial relaxing activities [].

Q6: How is this compound typically synthesized?

A7: this compound is most commonly obtained through the alkaline hydrolysis of caffeine [, ]. This process can be controlled to optimize the yield of this compound. Additionally, the reaction conditions can influence the formation of other byproducts, such as this compound acid [, ].

Q7: Are there any analytical methods for the detection and quantification of this compound?

A8: While specific details on analytical methods for this compound are limited in the provided research, the synthesis and characterization of this compound nitrate offer a potential avenue []. This salt form could be explored as a reference standard for developing analytical techniques like high-performance liquid chromatography (HPLC) to detect and quantify this compound in various matrices.

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